molecular formula C26H20N6O2S B11231045 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11231045
M. Wt: 480.5 g/mol
InChI Key: RNXKRWUONQVJOR-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a triazole ring, and a benzodiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems. The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acetic anhydride. The triazole ring is often formed via the cycloaddition of azides with alkynes, a reaction known as the Huisgen cycloaddition. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide: shares similarities with other compounds containing benzofuran, triazole, and benzodiazole rings.

    Benzofuran derivatives: Known for their diverse biological activities, including antifungal and antiviral properties.

    Triazole derivatives: Widely used in pharmaceuticals for their antifungal and anticancer activities.

    Benzodiazole derivatives: Studied for their potential as anti-inflammatory and antimicrobial agents.

Uniqueness

The uniqueness of 2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-1,3-benzodiazol-6-yl)acetamide lies in its combination of three distinct ring systems, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20N6O2S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C26H20N6O2S/c1-16-27-20-12-11-18(14-21(20)28-16)29-24(33)15-35-26-31-30-25(32(26)19-8-3-2-4-9-19)23-13-17-7-5-6-10-22(17)34-23/h2-14H,15H2,1H3,(H,27,28)(H,29,33)

InChI Key

RNXKRWUONQVJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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